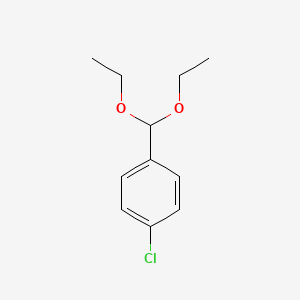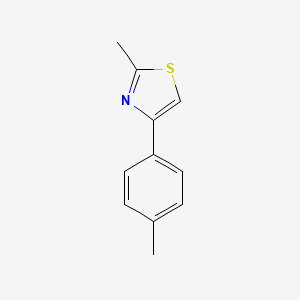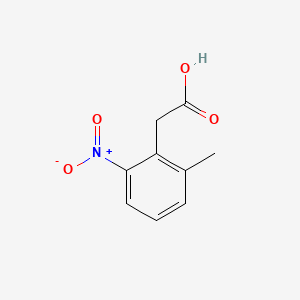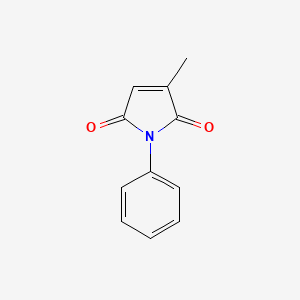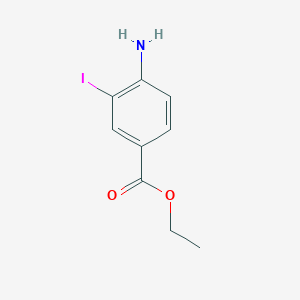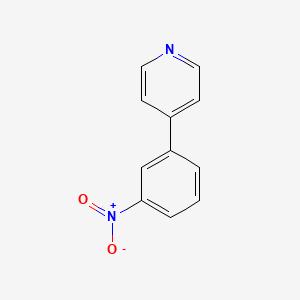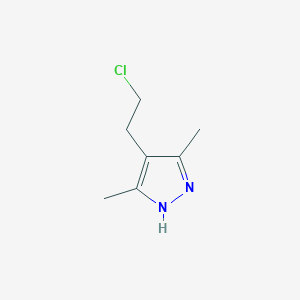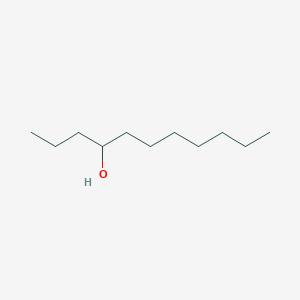
4-Undecanol
Vue d'ensemble
Description
4-Undecanol, also known as undecan-4-ol, is a secondary alcohol with the molecular formula C11H24O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is characterized by a hydroxy group (-OH) attached to the fourth carbon of an undecane chain. It is commonly used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Undecanol can be synthesized through several methods. One common method involves the reduction of 4-undecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanoic acid or undecanal. The hydrogenation process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Undecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-undecanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to undecane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Undecanone.
Reduction: Undecane.
Substitution: 4-Undecyl chloride.
Applications De Recherche Scientifique
4-Undecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug formulations.
Mécanisme D'action
The mechanism of action of 4-Undecanol involves its interaction with cellular membranes. As a secondary alcohol, it can disrupt the lipid bilayer of cell membranes, leading to increased membrane permeability. This disruption can inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s hydrophobic alkyl chain allows it to integrate into the lipid bilayer, while the hydroxy group interacts with the polar head groups of the membrane lipids .
Comparaison Avec Des Composés Similaires
1-Undecanol: A primary alcohol with the hydroxy group attached to the first carbon.
2-Undecanol: A secondary alcohol with the hydroxy group attached to the second carbon.
3-Undecanol: A secondary alcohol with the hydroxy group attached to the third carbon.
Comparison: 4-Undecanol is unique due to the position of its hydroxy group on the fourth carbon, which influences its chemical reactivity and physical properties. Compared to 1-undecanol, this compound has different solubility and boiling point characteristics. The position of the hydroxy group also affects its interactions in chemical reactions, making it a valuable compound for specific industrial applications .
Propriétés
IUPAC Name |
undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-10-11(12)9-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNORHVDKJWGANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Undecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4272-06-4 | |
| Record name | 4-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Undecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method used to extract 4-Undecanol from plant material, and how does its concentration vary?
A1: Various extraction techniques have been employed to isolate this compound from plant sources. Hydrodistillation (HD) and Supercritical CO2 extraction (Sc-CO2) are two methods used, with the latter offering more control over yield and composition by manipulating temperature and pressure parameters []. Research indicates that this compound concentration can vary significantly depending on the extraction method and specific conditions. For instance, in Capillipedium parviflorum, this compound constituted 14.6% of the extracted volatile oil using HD, while Sc-CO2 extraction yielded concentrations ranging from 2.5% to 16.5% based on temperature and pressure adjustments [].
Q2: How does the chemical profile of Capillipedium assimile differ from Capillipedium parviflorum in terms of this compound and other significant constituents?
A2: While both species contain this compound, their overall chemical profiles exhibit notable differences. Capillipedium assimile inflorescence oil reveals a this compound concentration of 7.265% alongside significant amounts of (E)-2-hexenyl hexanoate (8.042%) and heptyl hexanoate (6.787%) []. Comparatively, Capillipedium parviflorum demonstrates higher this compound content, reaching up to 29.7% in some studies []. This highlights the inherent variability in chemical composition within the Capillipedium genus.
Q3: Beyond its presence in essential oils, are there other applications for this compound?
A3: While research primarily focuses on this compound within the context of plant-derived essential oils, it's worth noting its use in other areas. For example, a derivative of this compound, 7 ethyl-2 methyl-4 undecanol hydrogen sulphate, sodium salt (Tergitol 4), finds application in selective culture media for isolating specific bacteria like Salmonella from poultry samples [, ]. This demonstrates the potential for this compound derivatives in microbiological research and diagnostics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



